Ulixertinib hydrochloride, also known as BVD-523, is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases. [, , , , ] It is considered a first-in-class ERK1/2 inhibitor, representing a new approach to targeting the MAPK signaling pathway in cancer. [, , , ] Ulixertinib has demonstrated preclinical activity against a range of cancer cell lines, particularly those harboring BRAF and RAS mutations. [] It effectively inhibits ERK activity, leading to decreased proliferation and enhanced caspase activity in sensitive cancer cells. []
Ulixertinib hydrochloride is classified as a small molecule drug and is primarily sourced from synthetic processes. It belongs to the category of mitogen-activated protein kinase inhibitors, specifically targeting the ERK signaling pathway. The compound was developed through collaborative research efforts aimed at addressing resistance mechanisms in cancer therapies that involve BRAF and MEK inhibitors .
The synthesis of ulixertinib hydrochloride involves several key steps, including:
The synthetic route is complex and may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts .
Ulixertinib hydrochloride has a molecular formula of C₁₄H₁₅ClN₄O, with a molecular weight of approximately 288.75 g/mol. The compound features a pyrazolylpyrrole core structure that is essential for its interaction with the ERK kinases.
Ulixertinib hydrochloride undergoes various chemical reactions during its synthesis:
Ulixertinib acts primarily by inhibiting the phosphorylation activity of ERK1/2 kinases. This inhibition disrupts the signaling cascade downstream of receptor tyrosine kinases:
Relevant data regarding melting point, boiling point, and pH stability can be found in detailed chemical databases or product sheets provided by manufacturers .
Ulixertinib hydrochloride has several applications in scientific research:
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as terminal effectors in the RAS-RAF-MEK-ERK (MAPK) signaling cascade, regulating fundamental cellular processes including proliferation, differentiation, and survival. ERK1/2 activation occurs through dual phosphorylation by MEK1/2, leading to translocation to the nucleus where it phosphorylates over 200 substrates, including transcription factors like c-Myc and ELK-1 [3] [6]. In approximately 30-40% of human cancers, this pathway exhibits constitutive activation due to mutations in RAS (KRAS, NRAS, HRAS) or BRAF genes, driving uncontrolled tumor growth and survival [3] [8].
Ulixertinib exerts potent inhibition of ERK1/2 with an IC₅₀ of <0.3 nM against ERK2, demonstrating high selectivity within the kinome [1] [5]. Its ATP-competitive reversible binding mechanism allows complete suppression of ERK activity, effectively inhibiting phosphorylation of downstream targets like p90RSK (ribosomal S6 kinase) and transcription factors such as c-Myc and N-Myc [4] [9]. This is pharmacologically significant because:
Table 1: Key Pharmacodynamic Properties of Ulixertinib Hydrochloride
Property | Value/Effect | Experimental System |
---|---|---|
ERK2 Inhibition (IC₅₀) | <0.3 nM | Enzyme assay [1] |
pRSK Inhibition (IC₅₀) | 0.14 µM | A375 melanoma cells [9] |
Antiproliferative Effect | IC₅₀: 180 nM | A375 melanoma cells [9] |
Cell Cycle Impact | G0/G1 arrest (lymphoma); reduced S-phase | Raji lymphoma cells [5] |
Apoptosis Induction | ↑ Bax, ↑ caspase-3; ↓ Bcl-2, ↓ VEGFR2 | Lymphoma models [5] |
ABC Transporter Modulation | Reverses ABCB1/ABCG2-mediated drug resistance | Multidrug-resistant cells [9] |
Ulixertinib hydrochloride features a complex molecular architecture designed for optimal interaction with the ERK1/2 ATP-binding pocket. Its core structure consists of:
The absolute stereochemistry at the C-19 position (S-configuration) is essential for target engagement, as demonstrated by reduced activity in enantiomeric analogs [7] [10]. X-ray crystallographic studies reveal that ulixertinib binds reversibly to the ATP pocket of ERK2 through:
Ulixertinib hydrochloride displays favorable drug-like properties with calculated logP values of ~3.6-4.1 [10], supporting membrane permeability. However, it exhibits limited aqueous solubility (0.00447 mg/mL predicted) [10], necessitating formulation approaches like solid dispersion or co-solvents for oral delivery. In pharmacokinetic studies, ulixertinib achieves dose-proportional exposure up to the clinically recommended Phase II dose (RP2D) of 600 mg twice daily, providing near-complete ERK inhibition in whole blood assays [2] [7].
Table 2: Physicochemical Properties of Ulixertinib Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₃Cl₃N₄O₂ | [5] [10] |
Molecular Weight | 469.79 g/mol | [5] [7] |
CAS Number | 1956366-10-1 | [1] [10] |
Stereochemistry | (S)-enantiomer, absolute configuration | [7] [10] |
Solubility in DMSO | 100 mg/mL (212.86 mM) | [1] [9] |
Solubility in Water | <0.1 mg/mL (insoluble) | [1] |
SMILES Notation | Cl.CC(C)NC₁=NC=C(Cl)C(=C₁)C₂=CNC(=C₂)C(=O)NC@HC₃=CC=CC(Cl)=C₃ | [10] |
The RAS-MAPK pathway represents one of the most frequently dysregulated signaling networks in human cancers, with mutations occurring in approximately 30% of malignancies [3] [8]. This conserved cascade transmits extracellular signals through a phosphorylation relay: activated RAS (GTP-bound) recruits RAF kinases (ARAF, BRAF, CRAF), which phosphorylate MEK1/2, subsequently activating ERK1/2 through dual phosphorylation at Thr202/Tyr204 (ERK1) or Thr185/Tyr187 (ERK2) [3] [6]. Oncogenic mutations in this pathway—particularly in BRAF (≈10% of cancers) and RAS isoforms (≈30%)—result in constitutive ERK activation that drives:
Ulixertinib addresses two critical challenges in targeting this pathway:
Preclinical evidence confirms ulixertinib's efficacy in diverse MAPK-dysregulated contexts:
Table 3: Preclinical Antitumor Activity of Ulixertinib Hydrochloride
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Melanoma (BRAF V600E) | A375 xenografts | Tumor regression; >90% pERK inhibition | [1] [9] |
Pancreatic cancer (KRAS mut) | PDX models | Overcame dabrafenib/trametinib resistance | [3] [9] |
Colorectal cancer (KRAS mut) | HCT116 xenografts | Dose-dependent growth inhibition | [9] |
Neuroblastoma (MYCN amp) | PDX models (COG-N-519x, etc.) | Synergy with doxorubicin; N-Myc suppression | [4] |
Lymphoma (RAS pathway) | Raji/SUDHL-10 cells | G0/G1 arrest; ↓ Bcl-2; ↑ caspase-3 | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7